molecular formula C20H17N5O B2735069 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 894064-13-2

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2735069
CAS No.: 894064-13-2
M. Wt: 343.39
InChI Key: DJSPFFIBICIQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a high-quality chemical reagent designed for pharmaceutical and life science research. This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. While specific research on this exact compound is limited, closely related analogs have demonstrated substantial research value. Compounds within this structural family are frequently investigated as potent inhibitors of key biological targets. For instance, similar molecules have been explored as inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a crucial target for developing therapies for inflammatory and autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis . Other related structures have shown activity against bacterial cell division proteins, such as ZipA in Escherichia coli and Shigella flexneri , highlighting their potential in antibacterial research . The [1,2,4]triazolo[4,3-b]pyridazine core provides a versatile pharmacophore that can be optimized for improved potency, selectivity, and drug-like properties. This acetamide derivative is supplied for use in early-stage research, including target validation, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers are advised to consult the Certificate of Analysis for specific data on purity and characterization. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-4-2-5-15(10-14)11-20(26)22-17-7-3-6-16(12-17)18-8-9-19-23-21-13-25(19)24-18/h2-10,12-13H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSPFFIBICIQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diaminopyridazine Derivatives

A foundational method for triazolo-pyridazine synthesis involves cyclizing 4,5-diaminopyridazine precursors with nitrous acid or nitrite salts. Lovelette et al. demonstrated that treating 4,5-diamino-1,2,3-triazole with glyoxal or benzil yields triazolo[4,5-b]pyrazines. Adapting this strategy, 4,5-diaminopyridazine can react with nitrous acid (generated in situ from NaNO₂ and HCl) to form the triazolo[4,3-b]pyridazine scaffold (Scheme 1).

Scheme 1:
$$
\text{4,5-Diaminopyridazine} + \text{HNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{Triazolo[4,3-b]pyridazine} \quad \text{(Yield: 30–35\%)}
$$

Key challenges include controlling regioselectivity and minimizing dimerization byproducts. Symmetrical diamines favor single-product formation, while asymmetrical substrates may yield isomer mixtures.

Hydrazine-Mediated Cyclocondensation

Hydrazine hydrate reacts with dicarbonyl-substituted triazoles to form fused pyridazines. For example, Fournier and Miller synthesized triazolo[4,5-d]pyridazines by treating triazole diesters with hydrazine followed by thermal cyclization. Applying this method, 1,2,3-triazole-4,5-dicarbaldehyde can undergo hydrazine-mediated cyclocondensation to generate the target core (Scheme 2).

Scheme 2:
$$
\text{Triazole-4,5-dicarbaldehyde} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{Triazolo[4,3-b]pyridazine} \quad \text{(Yield: 78–87\%)}
$$

Reaction conditions (temperature, solvent polarity) critically influence product distribution.

Functionalization at the 3-Phenyl Position

Suzuki-Miyaura Coupling

Introducing the phenyl group at position 3 often employs cross-coupling reactions. A boronated triazolo-pyridazine intermediate can undergo Suzuki coupling with phenylboronic acid derivatives. For instance, 6-bromo-triazolo[4,3-b]pyridazine reacts with 3-aminophenylboronic acid under Pd catalysis (Scheme 3).

Scheme 3:
$$
\text{6-Bromo-triazolopyridazine} + \text{3-NH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(3-Aminophenyl)-triazolopyridazine} \quad \text{(Yield: 65–72\%)}
$$

Optimization of base (e.g., K₂CO₃ vs. Na₂CO₃) and ligand (e.g., SPhos vs. XPhos) enhances coupling efficiency.

Direct Arylation via C–H Activation

Transition metal-catalyzed C–H arylation offers a step-economical alternative. Using Pd(OAc)₂ and pivalic acid, the triazolo-pyridazine core directly couples with iodobenzene derivatives (Scheme 4).

Scheme 4:
$$
\text{Triazolopyridazine} + \text{3-I-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd(OAc)}2, \text{PivOH}} \text{3-(3-Aminophenyl)-triazolopyridazine} \quad \text{(Yield: 55–60\%)}
$$

This method avoids pre-functionalization but requires careful control of directing groups and steric effects.

Introduction of the 2-(m-Tolyl)acetamide Side Chain

Amide Coupling Strategies

The 3-aminophenyl intermediate undergoes amidation with 2-(m-tolyl)acetyl chloride (Scheme 5). Activation reagents such as HATU or EDC facilitate coupling in anhydrous DMF or THF.

Scheme 5:
$$
\text{3-NH}2\text{C}6\text{H}_4\text{-triazolopyridazine} + \text{2-(m-Tolyl)acetyl chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad \text{(Yield: 70–80\%)}
$$

Side reactions, including over-acylation or epimerization, necessitate low-temperature conditions (0–5°C) and short reaction times.

Reductive Amination Alternative

An alternative route involves reductive amination of 2-(m-tolyl)acetaldehyde with the 3-aminophenyl intermediate. Sodium cyanoborohydride in methanol selectively reduces the imine intermediate (Scheme 6).

Scheme 6:
$$
\text{3-NH}2\text{C}6\text{H}4\text{-triazolopyridazine} + \text{2-(m-Tolyl)acetaldehyde} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Target Compound} \quad \text{(Yield: 60–68\%)}
$$

This method avoids acyl chloride handling but requires strict pH control (pH 4–5) to prevent aldehyde self-condensation.

Integrated One-Pot Approaches

Recent advances enable tandem cyclization-functionalization sequences. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring while simultaneously introducing the phenylacetamide group (Scheme 7).

Scheme 7:
$$
\text{6-Azidopyridazine} + \text{m-Tolylacetylene} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Triazolopyridazine} \quad \text{(Yield: 75–82\%)}
$$

One-pot methods reduce purification steps but demand precise stoichiometry and compatibility of reaction conditions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Preparation Methods

Method Key Steps Yield (%) Purity (HPLC) Scalability
Diaminopyridazine Route Cyclization → Suzuki → Amidation 45–50 95–98 Moderate
Hydrazine Cyclocond. Hydrazine → C–H Arylation → Reductive Amination 55–60 90–93 High
One-Pot CuAAC Cycloaddition → Direct Functionalization 75–82 97–99 Limited

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anxiolytic and Antiepileptic Properties

Research indicates that compounds similar to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide exhibit significant anxiolytic and antiepileptic effects. They have been shown to provide relief from anxiety and are effective in treating grand mal seizures. These compounds interact with the central nervous system (CNS) and demonstrate activity at non-toxic doses, making them potential candidates for therapeutic use in anxiety disorders and epilepsy treatment .

Sedative-Hypnotic Effects

In addition to their anxiolytic properties, these compounds also function as sedative-hypnotics and skeletal muscle relaxants. This broad spectrum of activity suggests that they could be useful in managing conditions requiring muscle relaxation or sedation .

Preclinical Studies

Preclinical studies have established the efficacy of compounds related to this compound in animal models. These studies typically measure parameters such as seizure threshold and anxiety-like behavior using standardized tests .

Clinical Implications

While extensive clinical trials are still needed to fully understand the therapeutic potential of this compound in humans, preliminary findings suggest that it could be beneficial for patients suffering from anxiety disorders and epilepsy. The safety profile observed in animal studies supports further investigation into its clinical applications .

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Implications

The triazolo-pyridazine core is a common scaffold, but substituents critically influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS) Structural Features Key Findings References
C1632 (108825-65-6) - m-Tolyl acetamide
- 3-Methyltriazolo-pyridazine
- LIN28/let-7 inhibition
- Reduces PD-L1 expression
- In vivo tumor suppression
C4019 - Sulfamoyl group
- Benzylpiperazine substituent
- Synthesized via NMR-validated methods
- No reported LIN28 activity
E-4b - Benzoylamino group
- 3,5-Dimethylpyrazole
- High melting point (253–255°C)
- Structural analog with uncharacterized biological activity
891117-12-7 - 4-Ethoxyphenyl acetamide
- 3-Methyltriazolo-pyridazine
- Ethoxy group may enhance solubility vs. m-tolyl
- No reported mechanistic data
868968-98-3 - Thioether linkage
- Tetrahydrofuran-methyl group
- Modified solubility profile due to thioether
- Unclear target engagement

Mechanism and Efficacy Differences

  • LIN28 Specificity : C1632 is the only compound in this group validated for LIN28 inhibition. Analogs like C4019 and E-4b lack evidence of LIN28 targeting .
  • PD-L1 Modulation : C1632 uniquely downregulates PD-L1, suggesting dual anti-CSC and immune checkpoint effects .
  • Structural Determinants: m-Tolyl vs. 4-Ethoxyphenyl (891117-12-7): The ethoxy group in 891117-12-7 may improve aqueous solubility but could reduce membrane permeability compared to the hydrophobic m-tolyl group in C1632 . Thioether vs.

Pharmacological Limitations and Advantages

  • C1632 Limitations : Requires DMSO for solubility, which may limit in vivo dosing .
  • Advantages Over Peptidomimetics : Unlike synthetic miRNAs or protein-based inhibitors, C1632’s small size enables better tissue penetration .
  • Uncharacterized Analogs : Compounds like E-4b and 868968-98-3 lack efficacy data, highlighting C1632’s uniqueness in preclinical validation .

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, anxiolytic effects, and mechanisms of action.

Structural Overview

The compound consists of a triazolo-pyridazine core linked to a phenyl group and an m-tolyl acetamide moiety. Its molecular formula is C15H15N5OC_{15}H_{15}N_{5}O, indicating the presence of nitrogen-rich heterocycles that often correlate with bioactivity.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to the triazolo-pyridazine scaffold. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines demonstrated moderate to potent antiproliferative activities against various cancer cell lines. The compound 4q from this series exhibited IC50_{50} values ranging from 0.008 to 0.014 µM against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, indicating strong cytotoxicity comparable to established chemotherapeutics like CA-4 .

The mechanism of action was linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis . This suggests that this compound may exhibit similar mechanisms due to its structural analogies.

Anxiolytic and Sedative Effects

Research indicates that derivatives of this compound class possess anxiolytic and sedative-hypnotic properties. For example, related compounds have been shown to act as effective anxiolytics and skeletal muscle relaxants . The presence of the triazole moiety is often associated with such effects due to its ability to modulate neurotransmitter systems.

Table: Summary of Biological Activities

CompoundActivity TypeCell Line/ModelIC50_{50} Value (µM)Mechanism of Action
4qAnticancerA5490.008Inhibition of tubulin polymerization
4qAnticancerSGC-79010.014Disruption of microtubule dynamics
4qAnticancerHT-10800.012Inhibition of cell cycle progression
VariousAnxiolyticAnimal ModelsN/AModulation of GABAergic activity

Mechanism Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .
  • Neurotransmitter Modulation : The anxiolytic properties are likely mediated through interactions with GABA receptors or other neurotransmitter systems .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl or triazole rings can significantly alter biological activity, highlighting the importance of molecular design in drug development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide?

Methodological Answer: Synthesis optimization involves:

  • Reaction Temperature : Controlled heating (80–120°C) for cyclization of the triazolo-pyridazine core .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridazine C6 position .
  • Catalysts : Use of Pd catalysts for Suzuki couplings when aryl groups are introduced .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereoelectronic effects of the triazole-pyridazine fused ring .

Q. How can researchers assess preliminary biological activity of this compound?

Methodological Answer:

  • In vitro Screening : Use cell viability assays (MTT/CellTiter-Glo) against cancer lines (e.g., MCF-7, HeLa) at 1–50 µM concentrations .
  • Antimicrobial Testing : Broth microdilution assays (MIC values) for bacterial/fungal strains .

Advanced Research Questions

Q. How do substituent variations (e.g., m-tolyl vs. 4-fluorophenyl) impact the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent Biological Activity Key Finding
    m-TolylAnticancer (IC₅₀: 12 µM)Enhanced lipophilicity improves membrane permeability .
    4-FluorophenylAntimicrobial (MIC: 8 µg/mL)Electron-withdrawing groups increase target binding .
  • Method : Compare IC₅₀/MIC values across analogs via dose-response curves and molecular docking (e.g., AutoDock Vina) to identify key binding residues .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable potency across studies)?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (ATCC-validated) and protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can researchers elucidate the mechanism of action for this compound?

Methodological Answer:

  • Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/caspase-3) .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets (e.g., EGFR, CDK2) .
  • In vivo Models : Xenograft studies in mice (dose: 10–50 mg/kg, oral/IP) to correlate in vitro findings with tumor suppression .

Q. What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • In silico Tools : Use SwissADME or ADMETLab to predict:
    • Absorption : High Caco-2 permeability (LogP ~3.5) .
    • CYP Inhibition : Risk of CYP3A4 inhibition due to triazole moiety .
    • Toxicity : Ames test predictions for mutagenicity .
  • Validation : Compare with experimental hepatotoxicity data from HepG2 assays .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across studies?

Methodological Answer:

  • Solvent Systems : Discrepancies arise from using DMSO (high solubility) vs. aqueous buffers (low solubility). Standardize using PBS (pH 7.4) with 0.1% Tween-80 .
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC/XRD to assess dissolution rates .

Q. How to address conflicting reports on cytotoxicity in primary vs. cancer cells?

Methodological Answer:

  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values <10 suggest non-specific toxicity .
  • Mechanistic Profiling : Compare ROS generation or DNA damage markers (γ-H2AX) in both cell types .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

Parameter Optimal Condition Impact on Yield Reference
Reaction Temperature100°CYield ↑ 20%
SolventDMFPurity >95%
Catalyst (Pd)Pd(PPh₃)₄Coupling efficiency 85%

Q. Table 2. Biological Activity Across Analogues

Analog Activity (IC₅₀) Target
Parent Compound12 µMEGFR
4-Fluorophenyl variant8 µMCDK2
3-Nitrophenyl variant25 µMNon-specific

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.